

# spectroscopic data for 2,6-Dibromo-4-isopropylbenzoic acid

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## Compound of Interest

Compound Name: 2,6-Dibromo-4-isopropylbenzoic acid

Cat. No.: B6287577

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## Technical Guide: 2,6-Dibromo-4-isopropylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a summary of the available chemical and structural information for **2,6-Dibromo-4-isopropylbenzoic acid**. Due to the limited availability of published experimental data, this document outlines key identifiers, physical properties, and a proposed synthetic route based on established chemical principles for related compounds. At present, specific experimental spectroscopic data (NMR, IR, MS) and documented signaling pathways involving this compound are not available in the public domain.

### Chemical Identity and Properties

**2,6-Dibromo-4-isopropylbenzoic acid** is a disubstituted benzoic acid derivative. Its chemical structure consists of a benzene ring substituted with a carboxylic acid group, two bromine atoms at positions 2 and 6, and an isopropyl group at position 4.

Table 1: Chemical and Physical Properties

Property	Value	Source
CAS Number	2484889-02-1	[1]
Molecular Formula	C <sub>10</sub> H <sub>10</sub> Br <sub>2</sub> O <sub>2</sub>	Inferred from structure
Molecular Weight	321.99 g/mol	[1]
Purity	97%	[1]
Physical Form	Solid (presumed)	General knowledge

Note: Experimental physical properties such as melting point, boiling point, and solubility are not readily available in published literature.

## Spectroscopic Data

A thorough search of scientific databases and literature did not yield publicly available experimental spectroscopic data (<sup>1</sup>H NMR, <sup>13</sup>C NMR, Mass Spectrometry, or IR) for **2,6-Dibromo-4-isopropylbenzoic acid**. Researchers are advised to acquire these data experimentally upon synthesis and purification of the compound.

## Proposed Synthesis

A specific, detailed experimental protocol for the synthesis of **2,6-Dibromo-4-isopropylbenzoic acid** is not described in the available literature. However, a plausible synthetic route can be proposed based on the known chemistry of aromatic compounds, specifically the bromination of substituted benzoic acids. The synthesis would likely begin with the commercially available 4-isopropylbenzoic acid.

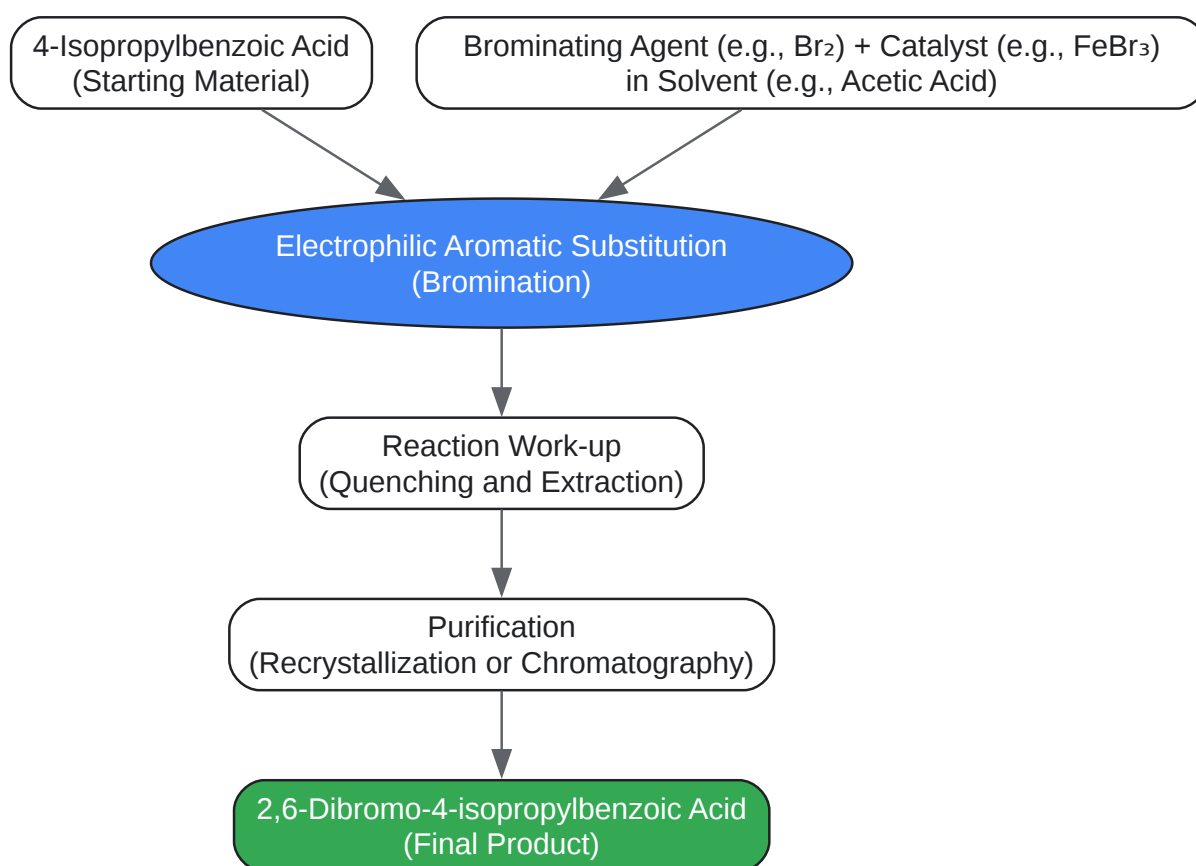
Experimental Protocol (Proposed):

- Starting Material: 4-Isopropylbenzoic acid.
- Bromination: The starting material would be subjected to electrophilic aromatic substitution using a suitable brominating agent. A common method involves the use of bromine (Br<sub>2</sub>) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr<sub>3</sub>), or in a solvent like acetic acid. The two bromine atoms are directed to the ortho positions relative to the carboxylic acid group, which is a meta-director, and ortho/para to the activating isopropyl

group. The steric hindrance from the isopropyl group and the deactivating effect of the carboxyl group on the adjacent positions would favor bromination at the 2 and 6 positions.

- **Reaction Conditions:** The reaction would likely be carried out at a controlled temperature, with the progress monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Work-up and Purification:** Upon completion, the reaction mixture would be quenched, typically with an aqueous solution of a reducing agent like sodium bisulfite to remove excess bromine. The crude product would then be extracted into an organic solvent. Purification could be achieved by recrystallization from an appropriate solvent system or by column chromatography on silica gel.

Below is a workflow diagram illustrating this proposed synthetic pathway.



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Caption: Proposed synthesis workflow for **2,6-Dibromo-4-isopropylbenzoic acid**.

## Signaling Pathways and Biological Activity

No information regarding the involvement of **2,6-Dibromo-4-isopropylbenzoic acid** in any biological signaling pathways or its specific biological activities has been found in the reviewed literature.

## Safety Information

A specific Safety Data Sheet (SDS) for **2,6-Dibromo-4-isopropylbenzoic acid** is not widely available. However, based on the SDS for structurally related brominated benzoic acids, the compound should be handled with care. It may be harmful if swallowed, cause skin irritation, and cause serious eye irritation. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are highly recommended when handling this chemical.

## Conclusion

**2,6-Dibromo-4-isopropylbenzoic acid** is a chemical compound for which there is a significant lack of publicly available experimental data. This guide provides the known identifying information and a scientifically plausible route for its synthesis. Any researcher intending to work with this compound will need to perform their own spectroscopic analysis to confirm its identity and structure. Further studies would be required to determine its physical properties, biological activity, and potential applications.

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## References

- 1. cymitquimica.com [cymitquimica.com]
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